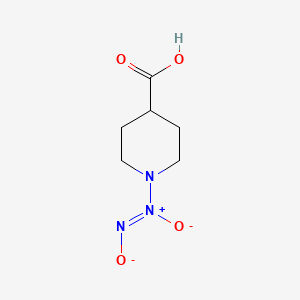
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their cationic nature and are widely used in various applications due to their unique physicochemical properties .
Métodos De Preparación
The synthesis of ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide typically involves the reaction of a tertiary amine with an alkyl halide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the iodide ions can be replaced by other nucleophiles such as hydroxide or chloride ions.
Common reagents and conditions used in these reactions include solvents like water or alcohols, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It can be used in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.
Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties
Mecanismo De Acción
The mechanism of action of ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of the membrane structure and function. This can result in cell lysis and death, making it effective as an antimicrobial agent .
Comparación Con Compuestos Similares
Similar compounds include other quaternary ammonium compounds such as:
- Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)ethyldimethyl-, diiodide
- Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide
- Ammonium, (2-methyl-2-(2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide
These compounds share similar structures and properties but differ in the specific alkyl groups attached to the ammonium ion. The unique structure of ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide gives it distinct physicochemical properties and applications .
Propiedades
Número CAS |
63982-29-6 |
|---|---|
Fórmula molecular |
C15H36I2N2O |
Peso molecular |
514.27 g/mol |
Nombre IUPAC |
triethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C15H36N2O.2HI/c1-8-16(6,7)12-13-18-15(5)14-17(9-2,10-3)11-4;;/h15H,8-14H2,1-7H3;2*1H/q+2;;/p-2 |
Clave InChI |
YJKSJBJGNTWPSQ-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](C)(C)CCOC(C)C[N+](CC)(CC)CC.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


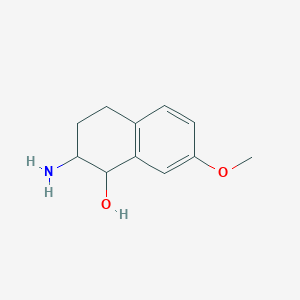
![2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride](/img/structure/B13772357.png)
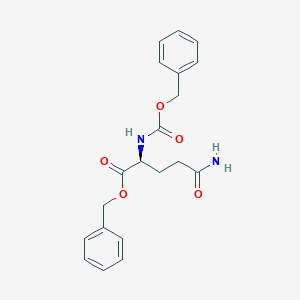

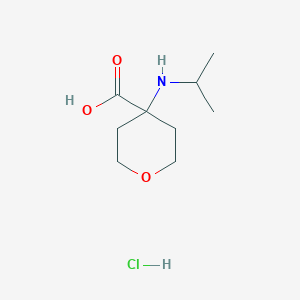
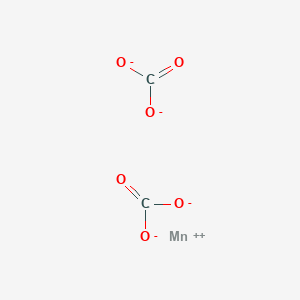
![[3-(Diphenylphosphino)phenyl]triphenylphosphonium](/img/structure/B13772384.png)

![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)
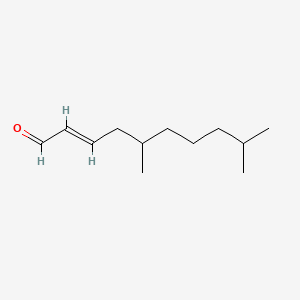
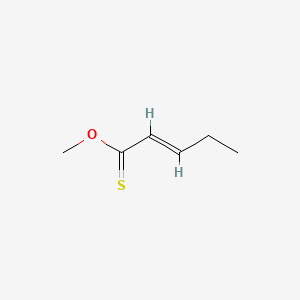

![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)
